

Comparative Guide: Mass Spectrometry Fragmentation of Dehydrolysine (Allysine) Peptides

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Compound of Interest

Compound Name:	<i>(E)-2,6-diaminohex-4-enoic acid;dihydrochloride</i>
CAS No.:	37637-19-7
Cat. No.:	B6360852

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Executive Summary

Dehydrolysine, chemically manifested as Allysine (allysine aldehyde), is a critical post-translational modification (PTM) generated by the oxidative deamination of lysine. It serves as the obligate precursor for collagen and elastin crosslinking (via Lysyl Oxidase, LOX) and acts as a stable marker for protein carbonylation (oxidative stress).

Direct MS analysis of allysine is complicated by its reactive aldehyde group, which is prone to hydration and Schiff-base formation. This guide compares the fragmentation behaviors of Native Allysine versus Derivatized Allysine (e.g., reductive amination, hydrazide capture) across CID, HCD, and ETD activation methods.

Chemical Identity & Mass Shifts

Accurate identification requires distinguishing between the aldehyde form (Allysine) and the unsaturated alkene form (

-Dehydrolysine).

Species	Chemical Structure	Residue Mass (Mono)	Mass vs. Lys	Biological Context
Lysine (K)	R:	128.0950 Da	0.0000	Native Sequence
Allysine	R:	127.0633 Da	-1.0316 Da	Collagen/Elastin Crosslinking, Oxidative Stress
-Dehydrolysine	R:	126.0793 Da	-2.0157 Da	Radical intermediates, Non-canonical AA

Critical Note: In most proteomic workflows, "dehydrolysine" refers to Allysine. The -1.03 Da shift is diagnostic but easily confused with neutron isotopes or deamidation (-0.98 Da) if mass accuracy is insufficient (<10 ppm).

Fragmentation Patterns: Native vs. Derivatized

Native Allysine Fragmentation

Analyzing underivatized allysine is challenging due to the aldehyde's instability. However, under controlled conditions (acidic pH, immediate analysis), specific patterns emerge.

- Precursor Ion: Observed at
relative to the unmodified peptide.
- Immonium Ions:
 - Lysine:

101.1079 (

)

- Allysine:

100.0757 (

). This -1.03 Da shift in the low-mass region is a high-confidence diagnostic marker in HCD spectra.

- Neutral Losses:

- Water (

Da): Allysine readily hydrates to a gem-diol in solution, then loses water in the gas phase.

- Carbon Monoxide (

Da): Characteristic of aldehydes, observed in

ions containing the modification.

Derivatized Allysine (Recommended Strategy)

Due to the reactivity of the aldehyde, derivatization is the gold standard for robust quantification.

Method A: Reductive Amination (Dimethyl labeling analog)

- Reagent: Formaldehyde-d0 or -d2 + NaCNBH3.

- Mechanism: Converts Allysine

Dimethyl-Allysine? No. It converts residual Lysines to Dimethyl-Lys, while Allysine is often reduced to Hydroxynorleucine or captured with specific amine probes.

- Common Probe: Biotin-Hydrazide or DNPH (2,4-Dinitrophenylhydrazine).

Method B: DNPH Derivatization (Carbonyl Capture)

- Modification: Allysine + DNPH

Hydrazone.

- Mass: +180.04 Da (DNPH mass -).
- Fragmentation (CID/HCD):
 - Reporter Ions: Strong signals at 163.03 and 183.01 (DNPH-specific fragments).
 - Backbone: Often suppressed due to the energy sink of the DNPH group; ETD is preferred here.

Method C: Methoxyamine (ARP)

- Modification: Allysine + Methoxyamine Oxime.
- Mass: +29.01 Da.
- Fragmentation:
 - Neutral Loss: Loss of methoxy radical (, -31 Da) or methanol is common.
 - Stability: High stability improves ion series coverage compared to DNPH.

Activation Method Comparison

Feature	CID (Collision Induced Dissociation)	HCD (Higher-energy C-trap Dissociation)	ETD (Electron Transfer Dissociation)
Primary Use	Routine identification of peptide backbone.	Diagnostic ion detection (low mass cut-off removed).	Localization of labile PTMs.
Allysine Behavior	Neutral Loss Dominant. Intense peaks for and often obscure sequence ions.	Diagnostic Rich. Preserves the 100.07 immonium ion. High confidence for site localization.	Modification Preserved. Minimal neutral loss. Best for mapping the exact lysine residue in long peptides.
Recommendation	Use for initial screening only.	Preferred for Native Allysine. Essential for immonium ion validation.	Preferred for Derivatized Allysine. Prevents reporter group loss.

Experimental Protocol: "Trap-and-Map" Workflow

This self-validating protocol ensures specificity by chemically tagging the aldehyde before digestion.

Step 1: Lysis & Blockade

- Lyse cells in 4% SDS with Catalase (to prevent artificial oxidation).
- Alkylate free cysteines (IAA) and block free amines if performing N-terminal specific enrichment.

Step 2: Aldehyde Tagging (Derivatization)

- Reagent: 10 mM Biotin-Hydrazide (or Methoxyamine for label-free).
- Condition: pH 6.5 (favors aniline/hydrazide catalysis), 2 hours, RT.

- Validation: Spike in a standard aldehyde-protein (e.g., oxidized BSA) as a positive control.

Step 3: Digestion & Enrichment

- Digest with Trypsin (or Glu-C for lysine-rich regions).
- Enrichment: Streptavidin pull-down (if Biotin-tagged). Wash stringently (8M Urea) to remove non-covalent binders.

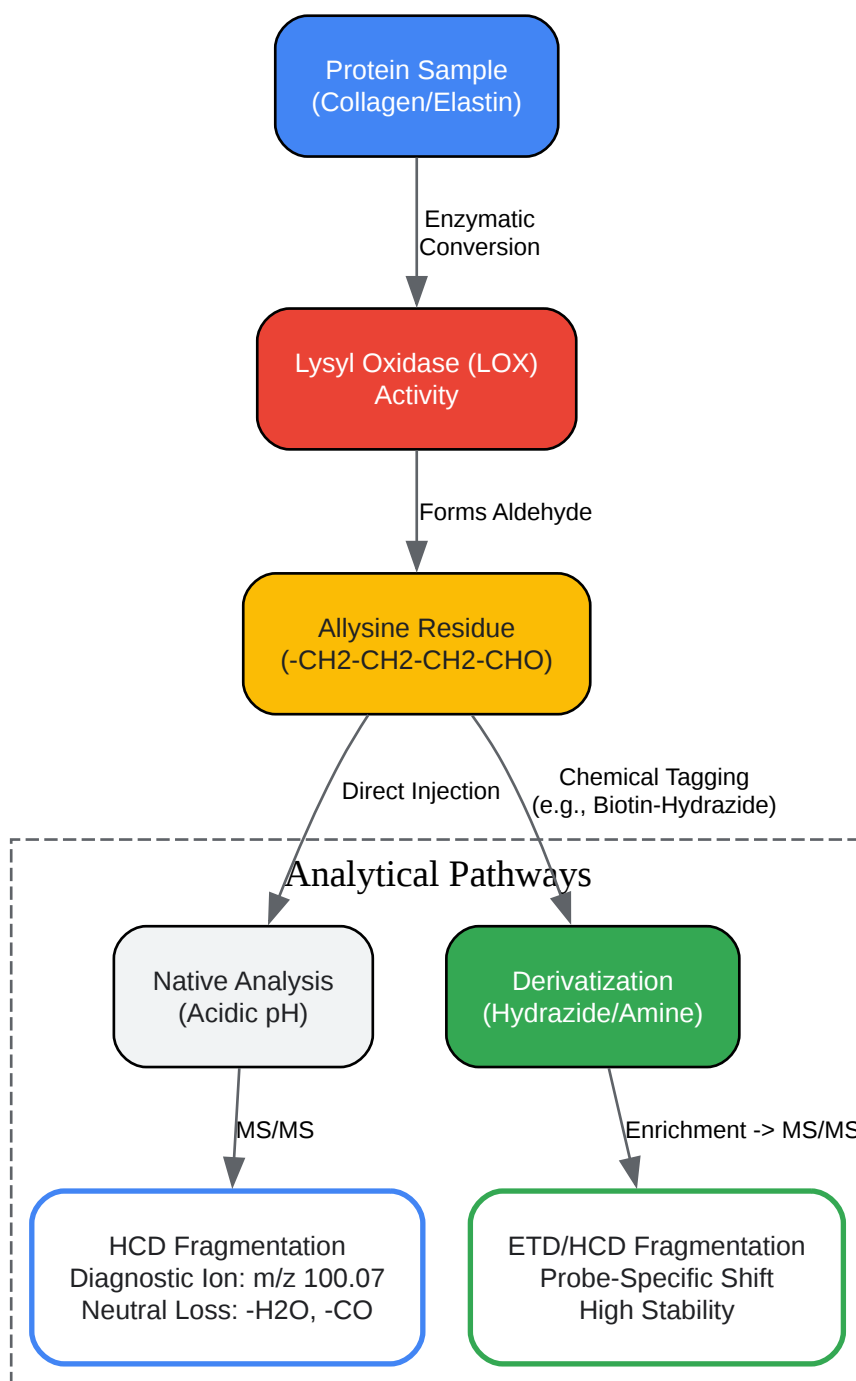
Step 4: LC-MS/MS Acquisition

- Column: C18 Reverse Phase.
- MS Method: Data-Dependent Acquisition (DDA).^[1]
- Decision Tree:
 - If Precursor charge
3: Trigger ETD.
 - If Precursor charge = 2: Trigger HCD (NCE 28-30%).

Step 5: Data Analysis

- Variable Mod: Allylsine (-1.0316 Da) OR Allylsine-Probe (+Mass).
- Diagnostic Filter: Filter spectra for presence of
100.07 (Native) or Probe Reporter Ions.

Visualization: Fragmentation Logic & Workflow



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Caption: Workflow distinguishing Native vs. Derivatized analysis pathways for Allysine detection. Blue path indicates direct detection; Green path indicates chemical trapping.

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